molecular formula C25H27N9O3 B13769710 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

Cat. No.: B13769710
M. Wt: 501.5 g/mol
InChI Key: VNHVIGALZMQAPY-MZJWZYIUSA-N
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Description

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including an oxadiazole ring, a triazole ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide typically involves multi-step reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include phosphorus oxychloride, thiosemicarbazide, and various acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound has potential therapeutic applications, such as acting as an antimicrobial or anticancer agent, due to its unique chemical structure.

    Industry: It can be utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H27N9O3

Molecular Weight

501.5 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C25H27N9O3/c1-17-5-4-6-19(13-17)16-36-20-9-7-18(8-10-20)14-27-29-25(35)22-21(15-33-11-2-3-12-33)28-32-34(22)24-23(26)30-37-31-24/h4-10,13-14H,2-3,11-12,15-16H2,1H3,(H2,26,30)(H,29,35)/b27-14+

InChI Key

VNHVIGALZMQAPY-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=C(N=NN3C4=NON=C4N)CN5CCCC5

Origin of Product

United States

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